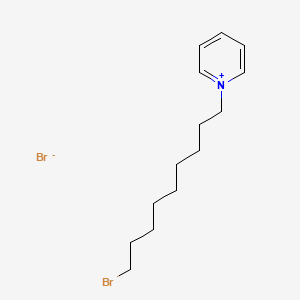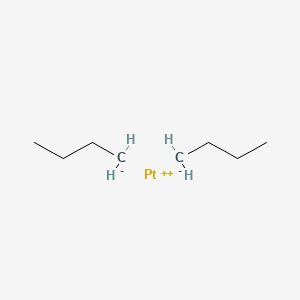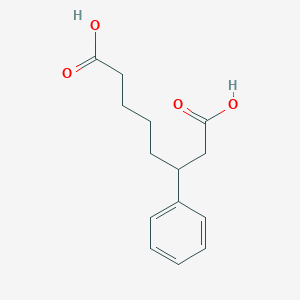
3-Phenyloctanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyloctanedioic acid is an organic compound characterized by a phenyl group attached to an octanedioic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyloctanedioic acid typically involves the reaction of phenylacetic acid with a suitable octanedioic acid derivative under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where phenylacetic acid is reacted with octanedioic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-Phenyloctanedioic acid undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Nitro, bromo, and sulfonic acid derivatives of the phenyl group.
科学的研究の応用
3-Phenyloctanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3-Phenyloctanedioic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in fatty acid metabolism. The phenyl group can also participate in π-π interactions with aromatic amino acids in proteins, influencing their structure and function.
類似化合物との比較
Similar Compounds
Benzoic acid: A simpler aromatic carboxylic acid with similar chemical reactivity.
Phthalic acid: An aromatic dicarboxylic acid with two carboxyl groups attached to a benzene ring.
Adipic acid: An aliphatic dicarboxylic acid with a similar carbon chain length but without the phenyl group.
Uniqueness
3-Phenyloctanedioic acid is unique due to the presence of both a phenyl group and an octanedioic acid backbone. This combination imparts distinct chemical properties, such as enhanced reactivity in electrophilic aromatic substitution reactions and potential biological activity due to the extended carbon chain.
特性
CAS番号 |
63319-79-9 |
|---|---|
分子式 |
C14H18O4 |
分子量 |
250.29 g/mol |
IUPAC名 |
3-phenyloctanedioic acid |
InChI |
InChI=1S/C14H18O4/c15-13(16)9-5-4-8-12(10-14(17)18)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,16)(H,17,18) |
InChIキー |
FKGHWOPMTOZIEK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CCCCC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14490837.png)




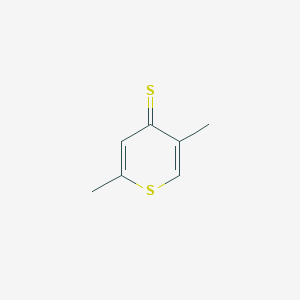
![N-[2-Methyl-5-(propan-2-ylidene)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14490879.png)
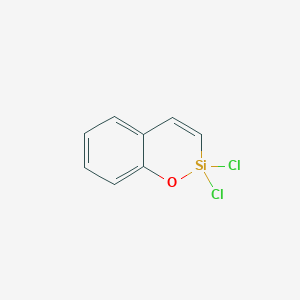
![4-Chloro-2-[2,6-di(propan-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14490892.png)
![4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14490893.png)
